molecular formula C15H20N2O2 B13337596 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B13337596
M. Wt: 260.33 g/mol
InChI Key: MTXSOYAEYGWSSH-UHFFFAOYSA-N
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Description

2-Benzyl-2,7-diazaspiro[44]nonane-4-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C15H20N2O2/c18-14(19)13-9-17(8-12-4-2-1-3-5-12)11-15(13)6-7-16-10-15/h1-5,13,16H,6-11H2,(H,18,19)

InChI Key

MTXSOYAEYGWSSH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CN(CC2C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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